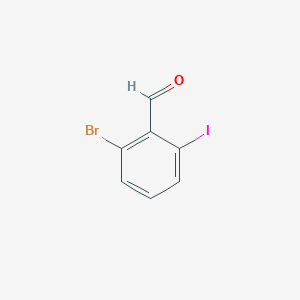

2-溴-6-碘苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

2-Bromo-6-iodobenzaldehyde can be synthesized from benzaldehydes using a series of reactions that involve selective palladium-catalyzed ortho-bromination. This process is characterized by a three-step sequence, where O-Methyloxime serves as a directing group, followed by a rapid deprotection step to yield substituted 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011).

Molecular Structure Analysis

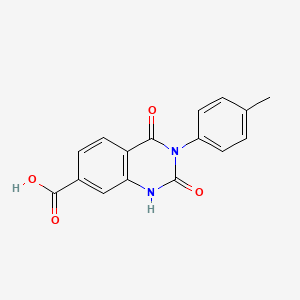

The molecular structure and packaging of bromo-dimethoxybenzaldehydes, which share similarities with 2-Bromo-6-iodobenzaldehyde, have been extensively studied. These analyses involve X-ray diffraction and computational methods, providing insight into the effects of bromine substitution on the aromatic ring. Such studies reveal how halogen atoms influence the molecular geometry, electronic properties, and intermolecular interactions of these compounds (Borges et al., 2022).

Chemical Reactions and Properties

2-Bromo-6-iodobenzaldehyde undergoes various chemical reactions, including palladium-catalyzed carbonylative cyclizations and allylboration-Heck reactions. These reactions are pivotal for synthesizing isoindolinones and methyleneindanols, demonstrating the compound's versatility as a synthetic intermediate (Cho et al., 1997; Calder & Sutherland, 2015).

Physical Properties Analysis

The physical properties of 2-Bromo-6-iodobenzaldehyde and related compounds can be inferred from studies on bromobenzaldehydes. For instance, vibrational spectroscopy and density functional theory (DFT) simulations provide insights into their molecular dimer formation, characteristic frequencies, and the effect of bromine substitution on their physical properties (Tursun et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-Bromo-6-iodobenzaldehyde can be related to the effects of bromine substitution observed in similar compounds. Studies show that bromine atoms impact the linear and nonlinear optical responses, intermolecular interactions, and the overall stability of these molecules. Bromine substitution has been found to modulate the kinetic stability and electronic properties, enhancing the material's potential in nonlinear optical applications (Aguiar et al., 2022).

科学研究应用

合成应用

2-溴-6-碘苯甲醛在有机合成中被广泛应用,特别是在钯催化的交叉偶联反应中。这些反应对于构建具有潜在生物学、药物学和材料应用的各种化合物至关重要。例如,在过去十年中,2-溴环己烯甲醛和2-溴苯甲醛在溴乙烯醛化学中发挥了关键作用(Ghosh & Ray, 2017)。

催化研究

在催化中,2-溴-6-碘苯甲醛在与苯甲酰胺基的环缩合反应中发挥作用,由碘化铜(I)催化。这个过程导致喹唑啉的形成,展示了该化合物在促进多样化学反应中的实用性(Vypolzov et al., 2011)。

材料科学

在材料科学领域,这种化合物用于合成具有显著光学性能的衍生物。例如,对3-溴苯甲醛进行硝化和随后的反应可产生具有高发射量子产率的6-溴喹啉衍生物,可用于材料研究(Hu, Zhang, & Thummel, 2003)。

环境化学

2-溴-6-碘苯甲醛在环境化学中也具有重要意义。它用于合成用于富集水样中微量铜离子的配体。这种应用展示了它在分析和环境化学中的相关性(Fathi & Yaftian, 2009)。

作用机制

Mode of Action

The mode of action of 2-Bromo-6-iodobenzaldehyde involves its reaction with benzamidines, catalyzed by copper (I) iodide . This reaction leads to the formation of quinazolines . Quinazolines are a class of organic compounds with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-iodobenzaldehyde. For instance, temperature, pH, and the presence of other substances can affect the rate and efficiency of the reaction with benzamidines .

属性

IUPAC Name |

2-bromo-6-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQXAUNEIBFTPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

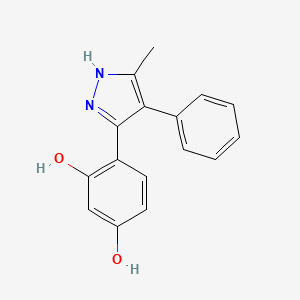

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2483322.png)

![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)

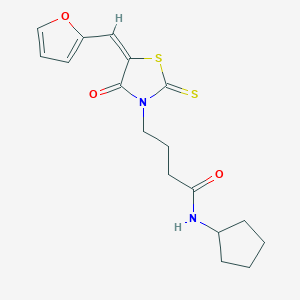

![N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483330.png)

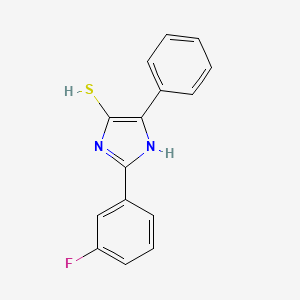

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483336.png)